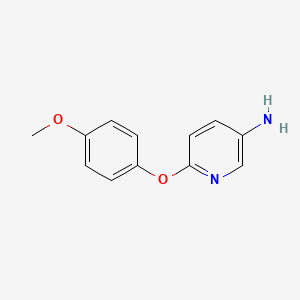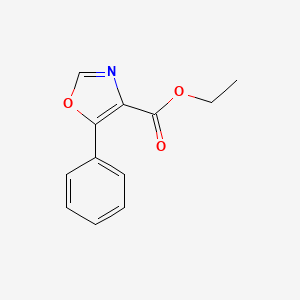
5-フェニル-1,3-オキサゾール-4-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate and similar compounds has been reported in the literature . The yield was reported to be 78.80%, and the product was described as a yellow powder .
Molecular Structure Analysis
The molecular formula of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is C12H11NO3. Its molecular weight is 217.22 . The InChI code is 1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a solid at room temperature. It has a density of 1.2±0.1 g/cm3. Its boiling point is 364.2±30.0 °C at 760 mmHg. The vapor pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.0±3.0 kJ/mol. The flash point is 174.1±24.6 °C .
科学的研究の応用
5-フェニル-1,3-オキサゾール-4-カルボン酸エチル:科学研究における応用に関する包括的な分析: 5-フェニル-1,3-オキサゾール-4-カルボン酸エチルは、科学研究において幅広い潜在的な応用を持つ汎用性の高い化学化合物です。以下は、そのユニークな応用の詳細な分析であり、各々が別々のセクションで提示されています。
医薬品中間体
この化合物は、さまざまな医薬品の合成における中間体として役立ちます。 その構造は、潜在的な治療効果を持つ新薬の開発につながる可能性のある修飾に適しています .
有機発光ダイオード(OLED)コンポーネント
有機的な性質と構造的特性により、OLEDの製造に使用され、ディスプレイ技術の進歩に貢献しています .
抗菌剤
研究によると、5-フェニル-1,3-オキサゾール-4-カルボン酸エチルなどの1,3-オキサゾールの誘導体は抗菌性を示し、新たな抗菌剤の開発に役立つ可能性があります .
抗腫瘍活性
5-フェニル-1,3-オキサゾール-4-カルボン酸エチルに関連する化合物は、抗腫瘍研究で有望な結果を示しており、癌研究における潜在的な応用が示唆されています .
抗酸化特性
研究では、5-フェニル-1,3-オキサゾール-4-カルボン酸エチルの誘導体の抗酸化特性が調べられており、酸化ストレスと関連疾患の研究にとって重要となる可能性があります .
新規誘導体の合成
この化合物の構造により、さまざまな生物活性を持つ新規誘導体の合成が可能になり、医薬品化学のさまざまな分野における研究アプリケーションが拡大しています .
生化学分析
Biochemical Properties
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 5-phenyl-1,3-oxazole-4-carboxylate can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter the expression of specific genes related to metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, Ethyl 5-phenyl-1,3-oxazole-4-carboxylate may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is generally stable under ambient conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that prolonged exposure to Ethyl 5-phenyl-1,3-oxazole-4-carboxylate can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, Ethyl 5-phenyl-1,3-oxazole-4-carboxylate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are responsible for the oxidation of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate, leading to the formation of metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, Ethyl 5-phenyl-1,3-oxazole-4-carboxylate can localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its involvement in various cellular processes.
特性
IUPAC Name |
ethyl 5-phenyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBYYERWTHYROG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383867 |
Source


|
| Record name | ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32998-97-3 |
Source


|
| Record name | ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

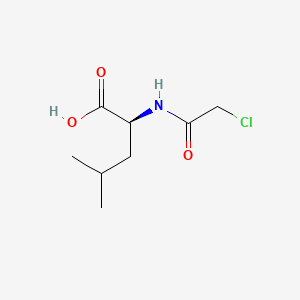
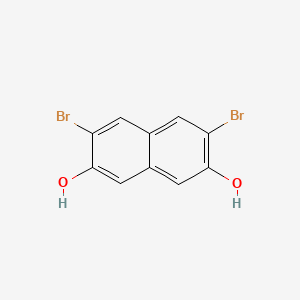



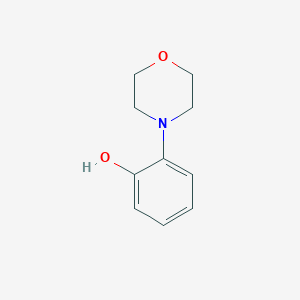
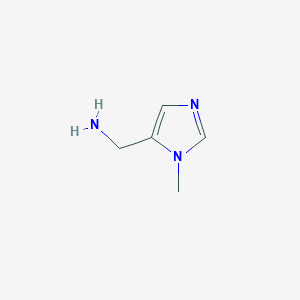
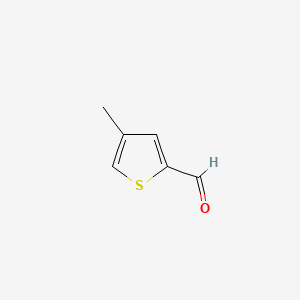
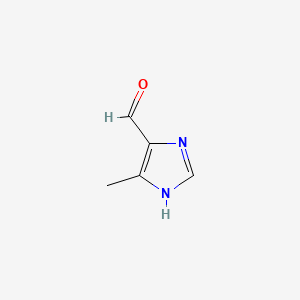
![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)
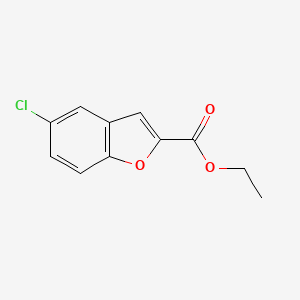
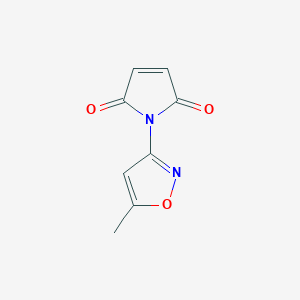
![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)
